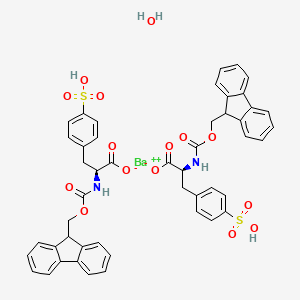
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group attached to the tyrosine residue. The barium salt hydrate form enhances its stability and solubility. It is primarily used in proteomics studies and solid-phase peptide synthesis techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate typically involves the protection of the tyrosine amino group with the Fmoc group. This is followed by the sulfonation of the phenolic hydroxyl group. The final step involves the formation of the barium salt hydrate. The reaction conditions often include the use of bases such as pyridine for the removal of the Fmoc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can undergo oxidation under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, oxidized sulfonate compounds, and substituted tyrosine derivatives .
科学的研究の応用
Fmoc-O-Sulfo-L-tyrosine barium salt hydrate has several scientific research applications:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences and properties.
Biology: Utilized in proteomics studies to understand protein structure and function.
Medicine: Potentially useful in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialized peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-O-Sulfo-L-tyrosine barium salt hydrate involves the protection of the tyrosine amino group with the Fmoc group, which can be selectively removed under basic conditions. The sulfonate group enhances the compound’s solubility and reactivity, making it useful in peptide synthesis. The molecular targets and pathways involved include the amino and phenolic hydroxyl groups of tyrosine .
類似化合物との比較
Similar Compounds
Fmoc-L-tyrosine: Lacks the sulfonate group, making it less soluble and reactive compared to Fmoc-O-Sulfo-L-tyrosine barium salt hydrate.
Boc-L-tyrosine: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group.
Fmoc-O-Sulfo-D-tyrosine: The D-isomer of the compound, which has different stereochemistry and potentially different biological activity.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the sulfonate group, which enhances its solubility and reactivity. This makes it particularly useful in peptide synthesis and proteomics studies .
特性
分子式 |
C48H42BaN2O15S2 |
|---|---|
分子量 |
1088.3 g/mol |
IUPAC名 |
barium(2+);(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoate;hydrate |
InChI |
InChI=1S/2C24H21NO7S.Ba.H2O/c2*26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;;/h2*1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);;1H2/q;;+2;/p-2/t2*22-;;/m00../s1 |
InChIキー |
BBWBGALSAGUPDS-RJKJBTAZSA-L |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2] |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-].O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
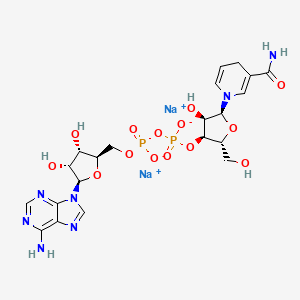
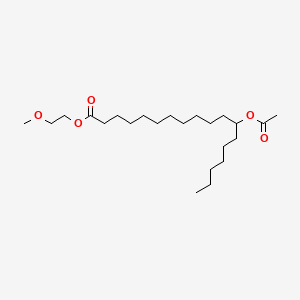
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
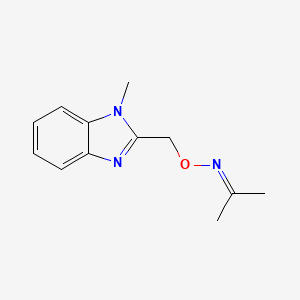
![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)
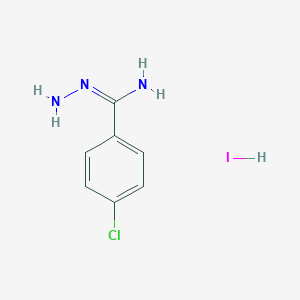
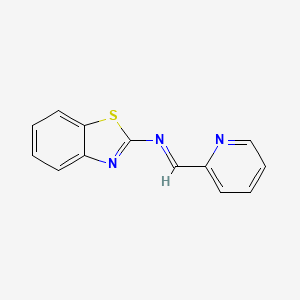
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
